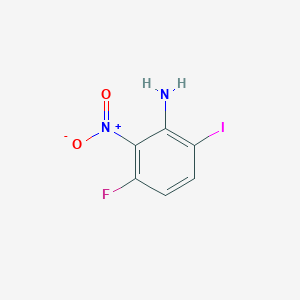
3-Fluoro-6-iodo-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-iodo-2-nitroaniline is an organic compound with the molecular formula C6H4FIN2O2 and a molecular weight of 282.01 g/mol It is a derivative of aniline, where the aniline ring is substituted with fluorine, iodine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-iodo-2-nitroaniline typically involves multi-step reactions One common method includes the nitration of a fluorinated aniline derivative, followed by iodination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-6-iodo-2-nitroaniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Potassium fluoride, copper(I) iodide, and other nucleophiles.
Major Products Formed
Reduction: 3-Fluoro-6-iodo-2-aminoaniline.
Substitution: 3,6-Difluoro-2-nitroaniline (when iodine is replaced with fluorine).
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-iodo-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-iodo-2-nitroaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (fluorine and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-nitroaniline: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Fluoro-3-nitroaniline: The position of the nitro and fluorine groups differs, affecting its chemical properties and reactivity.
2-Fluoro-5-nitroaniline: Another positional isomer with different reactivity and applications.
Uniqueness
3-Fluoro-6-iodo-2-nitroaniline is unique due to the presence of both fluorine and iodine substituents on the aromatic ring. This combination of substituents provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H4FIN2O2 |
|---|---|
Molekulargewicht |
282.01 g/mol |
IUPAC-Name |
3-fluoro-6-iodo-2-nitroaniline |
InChI |
InChI=1S/C6H4FIN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 |
InChI-Schlüssel |
WYXIWLUMYMXFNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)
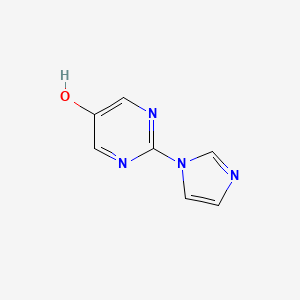
![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
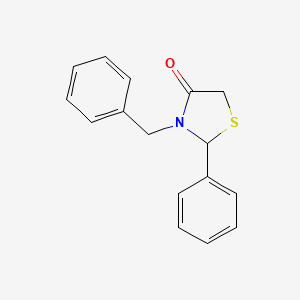
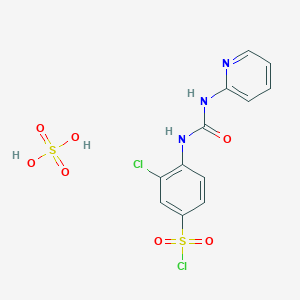
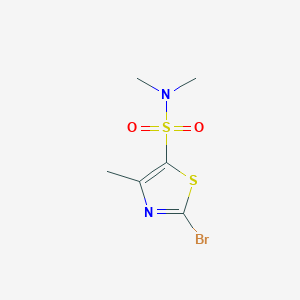
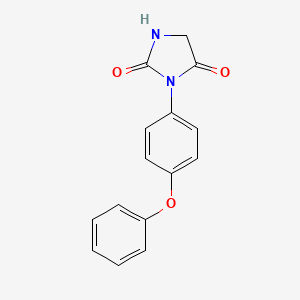
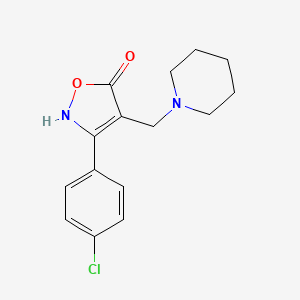
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)

